3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Description
This compound (CAS: 777857-42-8) is a furochromene derivative characterized by a fused furo[3,2-g]chromen-7-one core substituted with three methyl groups at positions 3, 5, and 9, and a propanoic acid chain at position 6. Its molecular formula is C₁₇H₁₆O₅ (MW: 300.31 g/mol), with a purity ≥95% . The propanoic acid moiety enhances solubility compared to shorter-chain analogs, while the methyl groups contribute to lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-8-7-21-15-10(3)16-13(6-12(8)15)9(2)11(17(20)22-16)4-5-14(18)19/h6-7H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZRJVQWIHCSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriately substituted coumarins under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the formation of the chromone core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents at specific positions on the chromone ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological activities of chromones, including anti-inflammatory, antioxidant, and anticancer properties, make this compound a subject of interest in biological research. Studies have shown that chromones can modulate various cellular pathways and exhibit therapeutic potential.
Medicine: In the medical field, 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid and its derivatives are being investigated for their potential use in treating conditions such as inflammation, oxidative stress, and cancer. Preclinical studies have demonstrated promising results in animal models.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism by which 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The chromone core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanisms may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include:
- Position and number of methyl groups
- Substituents on the aromatic ring
- Functional groups (e.g., carboxylic acids, sulfonohydrazides)
Table 1: Structural and Molecular Comparison
Pharmacological and Functional Differences
- Antiviral Activity: ZINC02123811 (a piperidine-carboxamide derivative) demonstrates high affinity for SARS-CoV-2 Mpro, attributed to its phenyl and piperidine groups, which enhance target binding .
- Antifungal Activity: Sulfonohydrazide derivatives (e.g., I-10 to I-15 in ) show potent fungicidal effects due to their sulfonamide groups, which are absent in the target compound .
- Enzyme Inhibition: EMAC10164a (acetic acid derivative) inhibits tumor-associated carbonic anhydrase, likely due to its p-tolyl group and shorter carboxylic chain . The target’s propanoic acid may alter binding efficiency.
Table 2: Functional Group Impact on Activity
Physicochemical Properties
- Solubility: The propanoic acid chain improves aqueous solubility over derivatives with shorter chains (e.g., EMAC10164a’s acetic acid) .
- Stability: Halogenated analogs (e.g., chlorinated phenylpropanoic acids in ) show higher antimicrobial activity but may face stability challenges .
Biological Activity
The compound 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 664366-07-8 |
The structure features a furochromen moiety that contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values observed in different studies:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 | |
| Pseudomonas aeruginosa | 200 |
These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi.
The proposed mechanism of action for This compound involves:
- Disruption of Cell Membranes : The lipophilic nature of the furochromen moiety allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Science evaluated the antimicrobial efficacy of various derivatives of furochromen compounds, including our target compound. The study found that:
- The compound showed significant inhibition against multi-drug resistant strains of Staphylococcus aureus , highlighting its potential as a therapeutic agent.
- In vitro tests demonstrated synergistic effects when combined with traditional antibiotics, suggesting a role in enhancing antibiotic efficacy.
Clinical Implications
Given its antimicrobial properties, there is potential for this compound to be developed into a treatment for bacterial infections, particularly those resistant to conventional therapies. Further clinical trials are warranted to explore its safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
